![molecular formula C11H8F2N2OS B2371986 N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide CAS No. 313251-74-0](/img/structure/B2371986.png)
N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide
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Overview
Description
“N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring can greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been reported . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
Scientific Research Applications
Antioxidant Properties
Thiazole derivatives, including N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. These compounds may contribute to preventing various diseases associated with oxidative stress .
Analgesic and Anti-Inflammatory Effects
Researchers have explored thiazole derivatives as potential analgesics and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles exhibit antimicrobial and antifungal properties. N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide could be evaluated for its efficacy against bacterial and fungal pathogens. Such compounds are essential in combating infections and drug-resistant strains .
Antiviral Potential
Thiazole derivatives have been studied for their antiviral activity. Investigating N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide’s effects against specific viruses could provide valuable insights for antiviral drug development .
Diuretic Properties
Thiazoles may influence renal function and fluid balance. Research into the diuretic effects of N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide could contribute to understanding its impact on kidney function .
Anticonvulsant and Neuroprotective Effects
Thiazole derivatives have been investigated as potential anticonvulsants and neuroprotective agents. These properties are relevant for managing epilepsy and protecting neurons from damage .
Antitumor and Cytotoxic Activity
Thiazoles, including N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide, have shown promise as antitumor and cytotoxic agents. Researchers explore their effects on cancer cells and tumor growth .
Other Applications
Thiazoles are parent compounds for various chemical classes, including sulfur drugs, biocides, fungicides, and dyes. Investigating N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide’s role in these applications could yield additional insights .
!Vitamin B1 (Thiamin) Note: Thiamine (Vitamin B1) contains a thiazole ring and plays a vital role in energy metabolism and nervous system function.
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole compounds can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. They may activate or inhibit certain enzymes or receptors in biological systems . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.
Result of Action
Similar thiazole derivatives have shown antimicrobial and antiproliferative activities .
properties
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6(16)14-11-15-10(5-17-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIIWULJSIYNLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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